3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one 3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 35976-99-9
VCID: VC4558706
InChI: InChI=1S/C15H11ClN2OS/c16-11-7-5-10(6-8-11)9-18-14(19)12-3-1-2-4-13(12)17-15(18)20/h1-8H,9H2,(H,17,20)
SMILES: C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl
Molecular Formula: C15H11ClN2OS
Molecular Weight: 302.78

3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one

CAS No.: 35976-99-9

Cat. No.: VC4558706

Molecular Formula: C15H11ClN2OS

Molecular Weight: 302.78

* For research use only. Not for human or veterinary use.

3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one - 35976-99-9

Specification

CAS No. 35976-99-9
Molecular Formula C15H11ClN2OS
Molecular Weight 302.78
IUPAC Name 3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Standard InChI InChI=1S/C15H11ClN2OS/c16-11-7-5-10(6-8-11)9-18-14(19)12-3-1-2-4-13(12)17-15(18)20/h1-8H,9H2,(H,17,20)
Standard InChI Key DVWVZXIDBCWYLW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl

Introduction

3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone class, which has garnered attention for its potential applications in pharmaceutical research. This compound features a quinazoline backbone with a mercapto group at the 2-position and a chlorobenzyl substituent at the 3-position.

Potential Applications

Given its structural similarity to other active quinazolinones, it may possess potential as an antimicrobial agent or serve as a scaffold for further modification to enhance biological activity.

Data Table: General Characteristics of Quinazolines Relevant to Biological Activity

CharacteristicDescription
Core StructureQuinazole ring with variable substitutions
Allosteric BindingAbility to bind PBPs and enhance β-lactam efficacy
Antimicrobial SpectrumPrimarily effective against Gram-positive bacteria like MRSA
Structural ModificationsVariations at positions A and B influence activity; hydrophobic groups often retain potency

Future studies should focus on synthesizing analogs with optimized substitutions that improve pharmacokinetic profiles while maintaining or enhancing biological activity.

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